(R)-Taltobulin
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Overview
Description
®-Taltobulin is a synthetic compound known for its potential applications in cancer treatment. It is a derivative of tubulin inhibitors, which are compounds that interfere with the polymerization of tubulin, a protein that is essential for cell division. By inhibiting tubulin, ®-Taltobulin can disrupt the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Taltobulin involves several key steps, starting from commercially available starting materials. The process typically includes:
Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Introduction of functional groups: Various functional groups are introduced to the core structure through substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Chiral resolution: The final step involves the separation of the ®-enantiomer from the (S)-enantiomer, which can be achieved through chiral chromatography or crystallization techniques.
Industrial Production Methods: In an industrial setting, the production of ®-Taltobulin is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Batch reactors: For controlled reaction conditions and efficient heat transfer.
Continuous flow reactors: For large-scale production with consistent quality.
Purification processes: Including crystallization, distillation, and chromatography to isolate the desired enantiomer.
Types of Reactions:
Oxidation: ®-Taltobulin can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: Various substitution reactions can be carried out, such as nucleophilic substitution using alkyl halides or electrophilic substitution using acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Oxidized derivatives: Products with additional oxygen-containing functional groups.
Reduced derivatives: Products with fewer oxygen-containing functional groups.
Substituted derivatives: Products with various substituents attached to the core structure.
Scientific Research Applications
®-Taltobulin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying tubulin inhibitors and their mechanisms.
Biology: Employed in cell biology research to investigate the effects of tubulin inhibition on cell division and apoptosis.
Medicine: Explored as a potential anticancer agent due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mechanism of Action
The mechanism of action of ®-Taltobulin involves its binding to the tubulin protein, preventing its polymerization into microtubules. This disruption of microtubule formation leads to:
Cell cycle arrest: The inability of cells to progress through mitosis, resulting in halted cell division.
Apoptosis: The induction of programmed cell death due to prolonged cell cycle arrest and cellular stress.
Molecular Targets and Pathways:
Tubulin: The primary target of ®-Taltobulin, essential for microtubule formation.
Mitotic spindle: Disruption of the mitotic spindle apparatus, leading to cell cycle arrest.
Apoptotic pathways: Activation of intrinsic and extrinsic apoptotic pathways, resulting in cell death.
Comparison with Similar Compounds
Paclitaxel: Another tubulin inhibitor used in cancer treatment, but with a different binding site and mechanism.
Vinblastine: A tubulin inhibitor that binds to a different site on the tubulin protein, leading to similar effects on cell division.
Colchicine: A compound that also inhibits tubulin polymerization but is primarily used for treating gout.
Uniqueness of ®-Taltobulin:
Specificity: ®-Taltobulin has a unique binding site on the tubulin protein, which may result in different pharmacological properties compared to other tubulin inhibitors.
Efficacy: It has shown promising results in preclinical studies, indicating potential for higher efficacy in cancer treatment.
Safety profile: Preliminary studies suggest that ®-Taltobulin may have a favorable safety profile compared to other tubulin inhibitors, with fewer side effects.
Properties
Molecular Formula |
C27H43N3O4 |
---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
(E,4S)-4-[[(2S)-3,3-dimethyl-2-[[(2R)-3-methyl-2-(methylamino)-3-phenylbutanoyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid |
InChI |
InChI=1S/C27H43N3O4/c1-17(2)20(16-18(3)25(33)34)30(10)24(32)22(26(4,5)6)29-23(31)21(28-9)27(7,8)19-14-12-11-13-15-19/h11-17,20-22,28H,1-10H3,(H,29,31)(H,33,34)/b18-16+/t20-,21+,22-/m1/s1 |
InChI Key |
CNTMOLDWXSVYKD-SMYVEXNCSA-N |
Isomeric SMILES |
CC(C)[C@@H](/C=C(\C)/C(=O)O)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)[C@@H](C(C)(C)C1=CC=CC=C1)NC |
Canonical SMILES |
CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CC=CC=C1)NC |
Origin of Product |
United States |
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